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7-Iodopyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12103501
M. Wt: 272.04 g/mol
InChI Key: YPBPACPIVLDWBW-UHFFFAOYSA-N
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Description

General Overview of the Pyrido[1,2-a]pyrimidin-4-one Heterocyclic System

The pyrido[1,2-a]pyrimidin-4-one ring system is a fused N-heterocycle that has garnered significant attention from the pharmaceutical and synthetic chemistry communities. clockss.org This scaffold, consisting of a pyridine (B92270) ring fused to a pyrimidine (B1678525) ring, forms the core structure of numerous biologically active compounds. clockss.orgrsc.org Its "drug-like" properties make it a privileged scaffold in medicinal chemistry. clockss.org Derivatives of this system have shown a wide array of pharmacological activities. rsc.orgresearchgate.net The synthesis of the 4H-pyrido[1,2-a]pyrimidin-4-one core is often achieved through the condensation of 2-aminopyridines with β-oxo esters or via thermal cyclization reactions. researchgate.netsci-hub.se

Significance of Fused Nitrogen Heterocycles in Contemporary Organic Synthesis

Fused nitrogen heterocycles, a class that includes the pyrido[1,2-a]pyrimidine (B8458354) system, are cornerstones of modern medicinal chemistry and organic synthesis. researchgate.netmdpi.com These structures are pervasive in nature and form the basis of many pharmaceuticals. nih.govwikipedia.org Their rigid frameworks and the presence of multiple nitrogen atoms allow for diverse intermolecular interactions, making them ideal for targeting biological macromolecules. nih.gov Consequently, these scaffolds are found in drugs with a vast range of activities, including anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netnih.govnih.gov The development of efficient synthetic methods to create and functionalize these complex ring systems is a major focus of contemporary research, enabling the exploration of new chemical space for drug discovery. researchgate.netekb.eg

Strategic Importance of Halogenated Pyrido[1,2-a]pyrimidin-4-one Derivatives

The introduction of halogen atoms onto the pyrido[1,2-a]pyrimidin-4-one scaffold is a key strategic move in synthetic chemistry. clockss.org Halogenated derivatives, particularly those containing bromine and iodine, serve as highly versatile handles for post-synthetic modification. clockss.orgresearchgate.net They are excellent substrates for a variety of transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. clockss.orgresearchgate.net This capability allows for the straightforward introduction of aryl, vinyl, and other functional groups onto the heterocyclic core. researchgate.net The synthesis of these halogenated precursors can be achieved through methods such as thermal cyclization of halogenated starting materials or direct halogenation of the parent pyrido[1,2-a]pyrimidin-4-one ring system using N-halosuccinimides. clockss.org

Rationale for Investigating 7-Iodopyrido[1,2-a]pyrimidin-4-one as a Versatile Synthetic Intermediate

Among halogenated derivatives, this compound stands out as a particularly valuable synthetic intermediate. The carbon-iodine bond is the most reactive among the halogens (I > Br > Cl) in typical palladium-catalyzed cross-coupling reactions. wikipedia.org This high reactivity allows for selective transformations under mild conditions, often at room temperature, preserving other sensitive functional groups within the molecule. wikipedia.orgyoutube.com

The primary utility of this compound lies in its application as an electrophilic partner in reactions that form new carbon-carbon bonds. The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, and the Suzuki-Miyaura reaction, which couples organoboron compounds, are prime examples of its utility. wikipedia.orgresearchgate.netlibretexts.org These reactions provide efficient pathways to construct complex molecular architectures that would be difficult to access through other means. libretexts.orgorganic-chemistry.org The ability to use this iodo-derivative to build diverse libraries of compounds underscores its strategic importance in fields like drug discovery and materials science.

Data Tables

Table 1: Key Cross-Coupling Reactions Utilizing Aryl Halides

Reaction NameCoupling PartnersCatalyst System (Typical)Bond Formed
Suzuki-Miyaura Coupling Aryl/Vinyl Halide + Organoboron CompoundPalladium Catalyst + BaseC(sp²)–C(sp²)
Sonogashira Coupling Aryl/Vinyl Halide + Terminal AlkynePalladium Catalyst + Copper(I) Co-catalyst + BaseC(sp²)–C(sp)
Buchwald-Hartwig Amination Aryl/Vinyl Halide + AminePalladium Catalyst + BaseC(sp²)–N

Table 2: Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling

HalogenChemical SymbolRelative Reactivity
IodineIHighest
BromineBrIntermediate
ChlorineClLowest

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5IN2O B12103501 7-Iodopyrido[1,2-a]pyrimidin-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5IN2O

Molecular Weight

272.04 g/mol

IUPAC Name

7-iodopyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C8H5IN2O/c9-6-1-2-7-10-4-3-8(12)11(7)5-6/h1-5H

InChI Key

YPBPACPIVLDWBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=O)N2C=C1I

Origin of Product

United States

Synthetic Methodologies for 7 Iodopyrido 1,2 a Pyrimidin 4 One and Its Precursors

Direct Synthesis of 7-Iodopyrido[1,2-a]pyrimidin-4-one

The direct C-H iodination of the unsubstituted pyrido[1,2-a]pyrimidin-4-one scaffold to selectively yield the 7-iodo isomer is not a prominently documented method. Research into the direct halogenation of this and similar heterocyclic systems indicates that other positions on the ring are typically more reactive. For instance, direct C-H functionalization reactions, such as palladium-catalyzed alkenylation and electro-oxidative selenylation, have been shown to be highly regioselective for the C3 position. nih.govrsc.org This preference is attributed to the electronic distribution within the fused ring system, which makes the C3 position more susceptible to electrophilic attack or metal-catalyzed C-H activation. nih.gov

Similarly, studies on other N-fused heterocycles often show predictable regioselectivity that does not favor the position equivalent to C7 on the pyrido[1,2-a]pyrimidin-4-one core. rsc.orgnih.gov Therefore, achieving direct synthesis of the 7-iodo derivative would require overcoming the intrinsic reactivity of the molecule, a challenge that leads chemists to favor precursor-based strategies.

Precursor Synthesis and Regioselective Iodination Strategies for the Pyrido[1,2-a]pyrimidin-4-one Scaffold

Given the challenges of direct C7 iodination, synthetic efforts have concentrated on two main precursor-based strategies: halogenating the completed scaffold with the hope of achieving the correct isomer, or building the scaffold from a pyridine (B92270) ring that already contains iodine at the desired position.

The regioselectivity of halogenating the pyrido[1,2-a]pyrimidin-4-one core is a significant hurdle in selectively producing the 7-iodo derivative. The C3 position is often the most reactive site for electrophilic substitution. For example, direct bromination and iodination of related pyrazolo[1,5-a]pyrimidines using a hypervalent iodine(III) reagent occurs selectively at the C3 position. rsc.org This same study noted that 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one also yields a C3-iodinated product under similar conditions. rsc.org

Furthermore, the synthesis of 3-halo-4H-pyrido[1,2-a]pyrimidin-4-ones has been successfully achieved by reacting the parent scaffold with N-halosuccinimides. clockss.orgresearchgate.net These findings underscore the electronic predisposition of the scaffold for functionalization at C3. While a variety of halogenating agents exist, methods that can override this natural reactivity to selectively target the C7 position are not commonly reported.

A more reliable and regiochemically precise method involves the synthesis of an iodinated pyridine intermediate which is then used to construct the pyrimidinone ring. The key precursor for this compound is 2-amino-4-iodopyridine . This compound is commercially available and can be synthesized through various laboratory procedures. synchem.desigmaaldrich.com

The synthesis of related precursors, such as 2-amino-4-bromopyridine (B18318), has been achieved via a two-step process starting from 2,4-dibromopyridine-N-oxide, which undergoes an ammoniation reaction followed by reduction to yield the desired product with high efficiency. google.com For the iodo-analogue, direct iodination of 2-aminopyridine (B139424) can be employed, though controlling the regioselectivity is crucial. A patented method for synthesizing 2-amino-5-iodopyridine (B21400) involves the reaction of 2-aminopyridine with iodine and hydrogen peroxide in water, providing an environmentally safer approach. google.com A similar strategy could potentially be adapted to favor the 4-iodo isomer. Once the 2-amino-4-iodopyridine precursor is obtained, it serves as a robust building block for the subsequent annulation step.

Annulation and Cyclization Approaches to Construct the this compound Core

With the iodinated pyridine precursor in hand, the final step is the formation of the second ring to yield the bicyclic pyrido[1,2-a]pyrimidin-4-one core. This is typically achieved through condensation and cyclization reactions.

One of the most efficient methods for constructing the pyrido[1,2-a]pyrimidin-4-one skeleton is through a one-pot tandem reaction. A notable example is the copper-catalyzed synthesis from a 2-halopyridine and a (Z)-3-amino-3-arylacrylate ester. nih.gov This protocol can be directly adapted for the synthesis of the 7-iodo derivative by starting with a 2,4-dihalopyridine, such as 2-bromo-4-iodopyridine (B27774) or 2-chloro-4-iodopyridine.

The reaction proceeds in a single pot, involving an initial Ullmann-type C-N cross-coupling followed by an intramolecular amidation. nih.gov The process demonstrates good functional group tolerance, making it suitable for complex substrates.

Table 1: Proposed One-Pot Synthesis of this compound Derivatives

2-Halopyridine Precursor Coupling Partner Catalyst/Base Solvent/Temp. Product Ref.
2-Bromo-4-iodopyridine Ethyl (Z)-3-amino-3-phenylacrylate CuI / K₂CO₃ DMF / 130°C 7-Iodo-2-phenylpyrido[1,2-a]pyrimidin-4-one nih.gov
2-Chloro-4-iodopyridine Methyl (Z)-3-amino-3-(4-fluorophenyl)acrylate CuI / Cs₂CO₃ DMF / 130°C 7-Iodo-2-(4-fluorophenyl)pyrido[1,2-a]pyrimidin-4-one nih.gov
2-Bromo-4-iodopyridine Ethyl (Z)-3-amino-3-(thiophen-2-yl)acrylate CuI / K₃PO₄ DMF / 130°C 7-Iodo-2-(thiophen-2-yl)pyrido[1,2-a]pyrimidin-4-one nih.gov

This table is an adaptation of the methodology reported in the source literature to illustrate the synthesis of the target compound.

The key to the one-pot procedure described above is the use of a metal catalyst, typically copper(I) iodide (CuI). nih.gov The copper catalyst facilitates two crucial transformations in the tandem sequence. First, it catalyzes the intermolecular Ullmann-type C-N bond formation between the 2-halopyridine (e.g., 2-bromo-4-iodopyridine) and the amino group of the acrylate (B77674) ester. Following this coupling, the same catalyst promotes the intramolecular cyclization via amidation between the pyridine nitrogen and the ester functionality, which closes the ring to form the final pyrido[1,2-a]pyrimidin-4-one product. nih.gov This copper-catalyzed approach is advantageous due to its operational simplicity and the accessibility of the starting materials. nih.gov

While other metals like palladium are widely used for C-H functionalization of the pre-formed scaffold, copper catalysis is particularly effective for the de novo construction of the ring system from halopyridine precursors. nih.govnih.gov

Metal-Free Cyclization Protocols

The drive towards more sustainable and cost-effective chemical processes has spurred the development of metal-free synthetic routes for complex molecules. The synthesis of the pyrido[1,2-a]pyrimidin-4-one core, and subsequently its iodinated derivatives, can be achieved without the use of transition metal catalysts. clockss.org

A foundational metal-free method involves the thermal cyclization of (2-pyridylamino)methylenemalonates. These precursors are typically prepared from the reaction of 2-aminopyridines with a malonate derivative. For instance, reacting a substituted 2-aminopyridine with isopropylidene methoxymethylenemalonate can yield the necessary precursor for cyclization. clockss.orgresearchgate.net The subsequent heating of this intermediate, often in a high-boiling solvent like Dowtherm A or diphenyl ether, induces an intramolecular cyclization and decarboxylation to furnish the 4H-pyrido[1,2-a]pyrimidin-4-one skeleton. clockss.org To obtain the 7-iodo derivative specifically, a 4-iodo-2-aminopyridine would be used as the starting material in this sequence.

Another notable metal-free approach is the acid-promoted condensation and cyclization. researchgate.netresearchgate.net This method can involve the one-pot, three-component reaction of a 2-aminopyridine, an orthoester, and an active methylene (B1212753) compound like aroylacetonitrile. researchgate.net The resulting intermediate can then be cyclized in the presence of a strong acid, such as concentrated hydrochloric acid, to yield the final pyrido[1,2-a]pyrimidine (B8458354) derivative. researchgate.net

Direct halogenation of the pre-formed pyrido[1,2-a]pyrimidin-4-one ring is also a viable metal-free strategy. The use of N-halosuccinimides, such as N-iodosuccinimide (NIS), allows for the regioselective introduction of a halogen onto the pyridopyrimidine core. clockss.orgresearchgate.net This electrophilic substitution reaction is typically performed under mild conditions and offers a direct route to halo-substituted products. For example, treating 4H-pyrido[1,2-a]pyrimidin-4-one with NIS would be a direct method to synthesize 3-iodo-4H-pyrido[1,2-a]pyrimidin-4-one, and similar strategies can be envisioned for the 7-position depending on the directing effects of existing substituents. clockss.org

Comparative Analysis of Synthetic Routes: Yield, Selectivity, and Efficiency

Metal-Catalyzed Routes: Transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, are powerful tools for functionalizing the pyrido[1,2-a]pyrimidin-4-one core. researchgate.net While these methods can offer high yields and excellent selectivity for constructing carbon-carbon or carbon-heteroatom bonds, they often rely on expensive catalysts and ligands. Furthermore, the removal of trace metal impurities from the final product can be a significant challenge, which is a crucial consideration in the synthesis of pharmaceutical ingredients.

Metal-Free Routes: Metal-free protocols provide a more economical and environmentally benign alternative. The thermal cyclization of (2-pyridylamino)methylenemalonates is a classic, straightforward approach. clockss.orgresearchgate.net While potentially requiring high temperatures, it avoids the cost and contamination issues associated with metal catalysts. The yields can be variable depending on the specific substrates and reaction conditions. For example, the thermal cyclization of certain halo-substituted precursors has been noted to produce mixtures of products, including 1,8-naphthyridin-4-ones, which can complicate purification and reduce the yield of the desired pyridopyrimidinone. clockss.orgresearchgate.net

One-pot multicomponent reactions represent a highly efficient strategy, maximizing atom economy by combining several steps without isolating intermediates. researchgate.netijcrt.org A one-pot, five-component reaction employing a silver triflate catalyst to produce pyrazolo-pyrido-pyrimidine-diones reported yields as high as 92%. ijcrt.org While this specific example does not produce the target compound, it illustrates the high efficiency achievable with multicomponent strategies. Acid-catalyzed cyclizations of alkenenitriles, formed from a three-component reaction, have been reported to produce pyrido[1,2-a]pyrimidine derivatives in yields ranging from 60-89%. researchgate.net

Direct halogenation using reagents like N-iodosuccinimide is an efficient method for introducing iodine, but the regioselectivity is dependent on the inherent electronic properties of the pyrido[1,2-a]pyrimidin-4-one ring and any existing substituents. clockss.org

The following table provides a comparative overview of different synthetic approaches to the pyrido[1,2-a]pyrimidin-4-one scaffold, highlighting key performance indicators.

Synthetic RouteKey ReagentsTypical YieldSelectivityEfficiency Considerations
Thermal Cyclization2-Aminopyridine, Malonate derivativeModerate to Good clockss.orgresearchgate.netRegioselectivity depends on precursor; can form side products. clockss.orgHigh temperatures, simple reagents, metal-free. clockss.orgresearchgate.net
Acid-Catalyzed Cyclization2-Aminopyridine, Orthoester, Aroylacetonitrile60-89% researchgate.netGoodOne-pot, three-component reaction, good atom economy. researchgate.net
Direct HalogenationPyrido[1,2-a]pyrimidin-4-one, N-IodosuccinimideGood clockss.orgRegioselectivity is electronically controlled. clockss.orgDirect functionalization of the core, mild conditions. clockss.org
Palladium-Catalyzed CouplingHalogenated Pyridopyrimidinone, Boronic AcidGood to Excellent researchgate.netHighRequires expensive catalyst/ligands, potential metal contamination. researchgate.net

Chemical Reactivity and Derivatization of 7 Iodopyrido 1,2 a Pyrimidin 4 One

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-7 Iodine Center

The carbon-iodine bond at the C-7 position is the primary site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The reactivity of halogens on the 4H-pyrido[1,2-a]pyrimidin-4-one skeleton generally follows the expected order of I > Br > Cl. proprogressio.hu This high reactivity of the iodo-substituent allows for milder reaction conditions compared to the corresponding bromo or chloro derivatives.

Suzuki-Miyaura Cross-Coupling with Boronic Acids and Esters

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds. wikipedia.org It involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester. wikipedia.orgnih.gov Research on the 4H-pyrido[1,2-a]pyrimidin-4-one system has demonstrated that the 7-iodo derivative is a competent substrate for these transformations, allowing for the synthesis of various 7-aryl and 7-vinyl analogs. proprogressio.hursc.org

Systematic studies on the Suzuki-Miyaura coupling of various monohalo-4H-pyrido[1,2-a]pyrimidin-4-ones have established the reactivity sequence for the halogen position, which is 8 ≥ 2 > 9 > 7 > 3. proprogressio.hu Although the 7-position is less reactive than the 8-, 2-, and 9-positions, the high reactivity of the C-I bond ensures that coupling reactions proceed efficiently. proprogressio.hu

Typical conditions for the Suzuki-Miyaura coupling of halo-pyrido[1,2-a]pyrimidin-4-ones involve a palladium catalyst such as Pd(PPh₃)₄, a base like NaHCO₃ or K₂CO₃, and a solvent system like DME or THF/water. proprogressio.huresearchgate.net The use of a weak base is often preferred as the pyrido[1,2-a]pyrimidin-4-one core can be sensitive to ring-opening under strongly nucleophilic or basic conditions. proprogressio.hu

SubstrateBoronic Acid/EsterCatalystBaseSolventTime (h)Yield (%)Ref
7-Iodo-4H-pyrido[1,2-a]pyrimidin-4-onePhenylboronic acidPd(PPh₃)₄NaHCO₃DME189 proprogressio.hu
7-Chloro-4H-pyrido[1,2-a]pyrimidin-4-onePhenylboronic acidPd(PPh₃)₄NaHCO₃DME4895 proprogressio.hu

This table presents data for the coupling of halo-pyrido[1,2-a]pyrimidin-4-ones to illustrate the reactivity. Specific data for a wider range of boronic acids with the 7-iodo substrate is limited in the cited literature.

Other Palladium-Catalyzed Coupling Reactions (e.g., Heck, Sonogashira, Negishi, Stille)

While specific examples for 7-iodopyrido[1,2-a]pyrimidin-4-one are not extensively documented in the searched literature, the principles of other palladium-catalyzed reactions are well-established for aryl iodides, suggesting their applicability to this scaffold.

Heck Reaction: This reaction couples aryl halides with alkenes to form substituted alkenes. mdpi.comorganic-chemistry.org Given the successful Suzuki coupling with vinylboronic acids, it is anticipated that this compound would react with various alkenes under standard Heck conditions (a palladium catalyst, a base such as Et₃N, and a suitable solvent) to yield 7-vinylpyridopyrimidinones. Microwave-assisted Heck reactions have been shown to be effective for related diaminopyrimidine systems. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The high reactivity of the C-I bond makes this compound a prime candidate for Sonogashira coupling to produce 7-alkynyl derivatives, which are valuable intermediates in organic synthesis. wikipedia.org

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. It is a powerful tool for C-C bond formation but requires the preparation of organozinc reagents.

Stille Reaction: The Stille reaction couples an organohalide with an organotin compound (organostannane) in the presence of a palladium catalyst. wikipedia.orglibretexts.org Its tolerance for a wide variety of functional groups makes it a potentially useful method for the derivatization of this compound, although the toxicity of organotin reagents is a significant drawback. libretexts.orgpsu.eduresearchgate.net

Copper-Catalyzed Carbon-Heteroatom (C-N, C-O, C-S) Bond Formations

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are classic methods for forming carbon-heteroatom bonds. organic-chemistry.org While palladium-catalyzed Buchwald-Hartwig amination is now more common for C-N bond formation, copper catalysis remains relevant, especially for C-O and C-S bond formation.

Recent studies have demonstrated the synthesis of the pyrido[1,2-a]pyrimidin-4-one scaffold using a tandem copper(I)-catalyzed Ullmann-type C-N coupling followed by an intramolecular amidation. nih.govrsc.orgresearchgate.net This indicates that the heterocyclic system is compatible with copper-catalyzed conditions. It is therefore highly probable that this compound can undergo copper-catalyzed coupling with various nitrogen, oxygen, and sulfur nucleophiles (amines, phenols, thiols) to afford the corresponding 7-amino, 7-aryloxy, and 7-arylthio derivatives. These reactions typically require a copper(I) source (e.g., CuI), a base, and often a ligand at elevated temperatures. organic-chemistry.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Iodinated Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups. nih.govnih.gov The pyrido[1,2-a]pyrimidin-4-one ring system is electron-deficient due to the presence of the nitrogen atoms and the carbonyl group. This electronic feature should activate the attached ring system towards nucleophilic attack.

Electrophilic Aromatic Substitution on the Pyrido[1,2-a]pyrimidin-4-one System

The pyrido[1,2-a]pyrimidin-4-one ring system is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atoms and the carbonyl group. However, EAS reactions can still occur, often requiring more forcing conditions than for electron-rich aromatic systems.

Directed C-H Functionalization on the Pyrido[1,2-a]pyrimidin-4-one Scaffold with 7-Iodo Substitution

Directed C-H functionalization has emerged as a powerful strategy for the efficient derivatization of heterocyclic compounds, avoiding the need for pre-functionalized substrates. researchgate.net On the pyrido[1,2-a]pyrimidin-4-one scaffold, research has primarily focused on C-H functionalization directed by the pyrimidinone moiety or by substituents at the C-2 position.

For instance, palladium-catalyzed direct C-3 alkenylation and visible-light-induced C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones have been reported. researchgate.net Furthermore, chelation-assisted ortho-acyloxylation has been achieved on 2-aryl-substituted pyridopyrimidinones. researchgate.net These examples demonstrate the feasibility of C-H activation on this ring system.

However, these reported methods target the C-3 position or a C-2 substituent. There is a lack of specific literature examples for the directed C-H functionalization of the pyridine (B92270) ring portion of the scaffold, particularly in the presence of a C-7 iodo substituent. The development of methods to selectively functionalize the C-6, C-8, or C-9 positions via C-H activation in the presence of the C-7 iodo group would represent a significant advancement in the synthetic chemistry of this important heterocyclic system.

Metal-Catalyzed C-H Activation for Arylation, Alkenylation, and Chalcogenation

While the carbon-iodine bond at the C7-position is a classical site for cross-coupling reactions, the pyrido[1,2-a]pyrimidin-4-one nucleus is also amenable to direct C-H functionalization, most notably at the C3-position. This reactivity is often directed by the pyrimidinone oxygen, facilitating metal-catalyzed transformations.

Arylation: Palladium-catalyzed C-H arylation represents a powerful, step-economical method for modifying the pyridopyrimidinone core. libretexts.org A regioselective, silver(I)-promoted palladium-catalyzed C3-H activation and arylation of pyrido[1,2-a]pyrimidin-4-ones with bromo- or iodo-arenes has been successfully developed. libretexts.org This reaction proceeds efficiently under aqueous conditions, providing access to a diverse range of 3-aryl-pyrido[1,2-a]pyrimidin-4-ones. libretexts.org The process is believed to involve the formation of a cationic arylpalladium species, facilitated by a silver salt that sequesters the halide, which then enables a concerted C3-palladation-deprotonation step. libretexts.org This methodology is compatible with a wide array of functional groups. libretexts.org

In a complementary approach, copper-catalyzed C-H arylation using diaryliodonium salts has also been established for fused-pyrimidinone systems. nih.gov This method allows for the phenylation of the heterocyclic core under microwave irradiation. nih.gov

Alkenylation: Direct C3-alkenylation of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold has been achieved via palladium-catalyzed C-H activation. researchgate.net This transformation effectively couples various derivatives with acrylate (B77674) esters, styrenes, and other activated alkenes, demonstrating complete regio- and stereoselectivity. researchgate.net The reaction typically employs an oxidant system like AgOAc/O₂ to facilitate the catalytic cycle. researchgate.net

Chalcogenation: The introduction of sulfur or selenium moieties (chalcogenation) at the C3-position is another valuable functionalization. A visible-light-driven photocatalytic method has been developed for the regioselective C3-H chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones. researchgate.net This approach utilizes dichalcogenides as the source for the sulfur or selenium group and a persulfate-based oxidant, offering a mild and environmentally friendly route to C3-functionalized derivatives. researchgate.net

The table below summarizes representative metal-catalyzed C-H activation reactions applicable to the pyrido[1,2-a]pyrimidin-4-one scaffold.

Reaction TypePositionCatalyst/PromoterCoupling PartnerKey Features
Arylation C3Pd(OAc)₂ / Ag₂CO₃Iodoarenes, BromoarenesAqueous conditions, high regioselectivity. libretexts.org
Alkenylation C3Pd(OAc)₂ / AgOAc/O₂Acrylates, StyrenesComplete regio- and stereoselectivity. researchgate.net
Chalcogenation C3Photocatalyst (e.g., Eosin Y)Diselenides, DisulfidesVisible light, mild conditions. researchgate.net

Photoinduced and Electrochemical C-H Functionalization

Modern synthetic methods increasingly rely on photo- and electrochemical approaches to forge new bonds under mild conditions, often avoiding the need for harsh reagents.

Photoinduced Functionalization: Visible-light photocatalysis has proven effective for the functionalization of the pyrido[1,2-a]pyrimidin-4-one system. researchgate.net As mentioned previously, the C3-H chalcogenation using a photocatalyst proceeds efficiently at room temperature. researchgate.net This method leverages visible light as a sustainable energy source to generate the reactive species. researchgate.net

Furthermore, photoredox catalysis has been merged with palladium catalysis for the decarboxylative aroylation of related pyridopyrimidinone systems, showcasing the power of combining different catalytic cycles. researchgate.net While not a direct C-H activation of the parent ring, it highlights the utility of photo-induction in functionalizing this heterocyclic family. researchgate.net Research on related heterocycles has also demonstrated that photoredox C-H arylation can be achieved using heteroaryl diazonium salts as the aryl radical source, providing a metal-free alternative for creating C-C bonds.

Electrochemical Functionalization: Electrosynthesis offers another green and efficient tool for C-H functionalization. An electro-oxidative method for the C3-selenylation of pyrido[1,2-a]pyrimidin-4-ones has been successfully developed. This external oxidant-free strategy employs an electrochemical cell to generate the reactive selenium species from diselenides. The reaction proceeds in moderate to excellent yields and is compatible with various substituents on the pyridopyrimidinone core, such as chloro and methyl groups at the C7-position. Mechanistic studies, including cyclic voltammetry, suggest a process involving the anodic oxidation of the diselenide to generate a selenium radical (PhSe•) and a cation (PhSe⁺). The radical then adds to the C3-position of the pyrimidinone, followed by further oxidation and deprotonation to yield the final product.

The table below outlines examples of photoinduced and electrochemical reactions on the pyrido[1,2-a]pyrimidin-4-one ring.

Reaction TypePositionMethodReagentKey Features
Selenylation C3ElectrochemicalDiphenyl diselenideExternal oxidant-free, works with 7-substituted derivatives.
Chalcogenation C3PhotocatalyticDichalcogenidesVisible light, persulfate oxidant, room temperature. researchgate.net
Arylation C3PhotoredoxDiazonium saltsMetal-free alternative.

Reductive Transformations of the Carbon-Iodine Bond

The carbon-iodine bond is a highly valuable functional group in organic synthesis, primarily serving as a key site for transition metal-catalyzed cross-coupling reactions rather than simple reduction. For this compound, the C-I bond is an essential precursor for introducing aryl, hetaryl, and vinyl substituents at the C7-position.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a chief example of the transformation of the C-I bond. researchgate.net This reaction has been successfully applied to various halo-derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one, allowing them to couple with a wide range of (het)arylboronic acids in good to excellent yields. researchgate.net The general mechanism for a Suzuki coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation of the organic group from the boronic acid to the palladium complex, and finally, reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. researchgate.net The reactivity of the halogen is a critical factor, and iodo-derivatives are typically the most reactive substrates in these transformations. researchgate.net

While direct reductive dehalogenation (replacement of iodine with hydrogen) of this compound is not prominently documented in the reviewed literature, this transformation is a fundamental reaction for aryl iodides and can typically be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or hydride sources. The primary synthetic utility of the C7-iodo group, however, lies in its capacity for building molecular complexity through cross-coupling reactions.

The table below details the principal transformation involving the carbon-iodine bond.

Reaction TypePositionCatalystCoupling PartnerProduct Type
Suzuki-Miyaura Coupling C7Palladium complex(Het)arylboronic acids7-Aryl or 7-Hetaryl derivatives. researchgate.net

Mechanistic Investigations of Chemical Transformations Involving 7 Iodopyrido 1,2 a Pyrimidin 4 One

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. For substrates like 7-Iodopyrido[1,2-a]pyrimidin-4-one, the Suzuki-Miyaura coupling is a frequently employed method to introduce new aryl or vinyl substituents. nih.gov The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states. libretexts.orgyoutube.com

The generally accepted mechanism consists of three primary steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the this compound to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step in the cycle. chemrxiv.org The palladium atom inserts itself into the carbon-iodine bond, a process favored due to the high reactivity of aryl iodides compared to bromides or chlorides. researchgate.net This step results in the formation of a square planar Pd(II) intermediate, where both the pyridopyrimidinone moiety and the iodide are bonded to the metal center. libretexts.org

Transmetalation: In this step, the organic group from an organoboron reagent (e.g., a boronic acid or ester) is transferred to the Pd(II) complex. This process typically requires the presence of a base, which activates the organoboron compound to form a more nucleophilic borate (B1201080) species. The iodide ligand on the palladium is replaced by the new organic group (R') from the borate, yielding a new diorganopalladium(II) complex. youtube.com

Reductive Elimination: This is the final, product-forming step of the cycle. The two organic groups (the pyridopyrimidinone and the newly transferred group R') on the palladium(II) center couple and are eliminated from the metal, forming the final C-C bond of the product, 7-R'-pyrido[1,2-a]pyrimidin-4-one. This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle. youtube.com

Studies on various halo-derivatives of the 4H-pyrido[1,2-a]pyrimidin-4-one core have confirmed the viability of these cross-coupling reactions, allowing access to a wide range of functionalized analogues. nih.gov The reactivity of the C-X bond in the oxidative addition step generally follows the order I > Br > Cl, making the 7-iodo derivative a highly suitable substrate for these transformations. researchgate.net

StepDescriptionReactantsIntermediate/Product
1. Oxidative Addition Insertion of Pd(0) into the C-I bond.This compound, Pd(0)L₂(Pyridopyrimidinone)-Pd(II)(I)L₂
2. Transmetalation Transfer of an organic group from a boronic acid (activated by base) to the Pd(II) center.(Pyridopyrimidinone)-Pd(II)(I)L₂, R'-B(OH)₂, Base(Pyridopyrimidinone)-Pd(II)(R')L₂
3. Reductive Elimination Formation of the new C-C bond and regeneration of the Pd(0) catalyst.(Pyridopyrimidinone)-Pd(II)(R')L₂7-R'-Pyrido[1,2-a]pyrimidin-4-one, Pd(0)L₂

Table 1: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle involving this compound.

While this general cycle is widely accepted, specific reaction outcomes can be influenced by the nature of the phosphine (B1218219) ligands, solvents, and bases used, which can affect the rates of the individual steps and the stability of the intermediates. researchgate.netnih.gov For instance, the use of palladium acetate (B1210297) with triphenylphosphine (B44618) can sometimes lead to undesired homo-coupling reactions with certain iodopyrimidines, a side reaction that can be suppressed by using palladium catalysts without phosphine ligands. clockss.org

Computational and Theoretical Studies on 7 Iodopyrido 1,2 a Pyrimidin 4 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

There is no specific, published research detailing DFT calculations on 7-Iodopyrido[1,2-a]pyrimidin-4-one. Such studies on other derivatives of the pyrido[1,2-a]pyrimidine (B8458354) system have been used to analyze the molecular geometry, electronic distribution, and reactivity indices. For a comprehensive understanding of the 7-iodo derivative, future research would need to focus on calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). This data would be crucial in predicting its reactivity and potential interaction with biological targets.

Prediction of Spectroscopic Properties from First Principles

Detailed first-principles predictions of the spectroscopic properties (such as NMR, IR, and UV-Vis spectra) of this compound are not available in the current body of scientific literature. Theoretical calculations are a powerful tool for interpreting experimental spectra and can provide insights into the compound's structural features. Future computational work would be required to generate these theoretical spectra and correlate them with experimental findings.

Theoretical Modeling of Reaction Mechanisms and Energy Profiles

No specific theoretical models for the reaction mechanisms and energy profiles involving this compound have been published. Computational modeling is essential for understanding the kinetics and thermodynamics of chemical reactions, including potential metabolic pathways or the synthesis of new derivatives.

Quantitative Structure-Reactivity Relationships (QSRR) based on Chemical Transformations

There are no published Quantitative Structure-Reactivity Relationship (QSRR) studies based on the chemical transformations of this compound. QSRR models are valuable in medicinal chemistry for predicting the biological activity or reactivity of a series of compounds based on their structural features. The development of such models for this specific compound would necessitate a significant amount of experimental and computational data that is not currently available.

Advanced Spectroscopic and Crystallographic Characterization of 7 Iodopyrido 1,2 a Pyrimidin 4 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 7-Iodopyrido[1,2-a]pyrimidin-4-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are crucial for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of the parent pyrido[1,2-a]pyrimidin-4-one scaffold typically shows characteristic signals for the protons in both the pyridine (B92270) and pyrimidine (B1678525) rings. The introduction of an iodine atom at the 7-position is expected to significantly influence the chemical shifts of the neighboring protons due to its electronic and anisotropic effects. Specifically, the protons at positions C6 and C8 would be most affected.

Similarly, the ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The carbon atom directly attached to the iodine (C7) is expected to show a significant upfield shift due to the heavy-atom effect of iodine. The chemical shifts of the other carbon atoms in the pyridine ring will also be altered, providing valuable information for structural confirmation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
2 δ 6.2-6.4 δ 105-107
3 δ 8.0-8.2 δ 145-147
6 δ 8.8-9.0 δ 148-150
7 - δ 90-95
8 δ 7.6-7.8 δ 128-130
9 δ 7.8-8.0 δ 115-117
4a - δ 155-157
5a - δ 118-120

Note: These are predicted values based on known data for related compounds and the expected influence of an iodo substituent. Actual experimental values may vary.

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, helping to identify adjacent protons in the aromatic rings. For instance, the correlation between H6 and H8, and between H8 and H9 would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. In a rigid aromatic system like this, NOESY can help to confirm assignments and provide insights into the conformation of any flexible side chains in derivatives.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful technique for determining the precise molecular formula of a compound. For this compound, HRMS would provide the accurate mass of the molecular ion, which can be used to confirm the elemental composition.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Typical fragmentation pathways for pyrido[1,2-a]pyrimidin-4-ones involve the loss of CO, and for the 7-iodo derivative, the loss of the iodine atom would be a characteristic fragmentation. The isotopic pattern of the molecular ion would also clearly show the presence of one iodine atom.

Table 2: Expected HRMS Data for this compound

Parameter Expected Value
Molecular Formula C₈H₅IN₂O
Calculated Exact Mass 271.9447

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Vibrational Modes

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the pyrimidinone ring, typically in the range of 1680-1700 cm⁻¹. Other characteristic bands would include C=N and C=C stretching vibrations of the aromatic rings, as well as C-H stretching and bending modes. The C-I stretching vibration would be expected in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations are often strong in the Raman spectrum.

Table 3: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3000-3100
C=O Stretch 1680-1700
Aromatic C=C and C=N Stretch 1400-1600

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The pyrido[1,2-a]pyrimidin-4-one scaffold is a chromophore that typically exhibits multiple absorption bands in the UV region, corresponding to π-π* and n-π* transitions. The introduction of an iodine atom at the 7-position is expected to cause a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system and the heavy-atom effect.

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all pyrido[1,2-a]pyrimidin-4-one derivatives are fluorescent, the introduction of substituents can modulate their photophysical properties. The presence of a heavy iodine atom might lead to quenching of fluorescence due to enhanced intersystem crossing.

Table 4: Expected Photophysical Properties of this compound

Parameter Expected Value
Absorption Maxima (λₘₐₓ) 250-280 nm, 320-350 nm
Molar Absorptivity (ε) 10⁴ - 10⁵ L mol⁻¹ cm⁻¹

Synthetic Utility of 7 Iodopyrido 1,2 a Pyrimidin 4 One As a Strategic Intermediate

Building Block for the Synthesis of Complex Polycyclic Heterocycles

The iodine atom at the C7 position of the pyrido[1,2-a]pyrimidin-4-one core is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, enabling the annulation of additional rings to form complex polycyclic systems. The enhanced reactivity of iodo-derivatives over their bromo- and chloro-counterparts makes them ideal substrates for these transformations. proprogressio.hu

One of the most powerful methods for achieving this is the Suzuki-Miyaura cross-coupling reaction. By reacting 7-iodopyrido[1,2-a]pyrimidin-4-one with bifunctional coupling partners, such as ortho-substituted arylboronic acids, subsequent intramolecular cyclization can lead to the formation of fused heterocyclic systems. For example, coupling with 2-formylphenylboronic acid followed by an intramolecular condensation would yield a new polycyclic structure.

While direct examples for the 7-iodo derivative are not prevalent, studies on the closely related 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one have demonstrated successful Suzuki-Miyaura couplings with various arylboronic acids. nih.gov These reactions provide a clear precedent for the expected reactivity of the 7-iodo analog, which would proceed under similar or even milder conditions to afford the corresponding 7-aryl derivatives, key precursors to polycyclic structures.

Table 1: Representative Suzuki-Miyaura Coupling of a 7-Halopyrido[1,2-a]pyrimidin-4-one Analog (Data extrapolated from reactions of the 7-bromo analog)

Arylboronic AcidCatalystBaseSolventYield of 7-Aryl ProductReference
Phenylboronic acidPd(PPh₃)₄NaHCO₃DMEGood to Excellent nih.gov
4-Methylphenylboronic acidPd(PPh₃)₄NaHCO₃DMEGood to Excellent nih.gov
4-Methoxyphenylboronic acidPd(PPh₃)₄NaHCO₃DMEGood to Excellent nih.gov

Precursor for Densely Functionalized Pyrido[1,2-a]pyrimidin-4-one Analogs

The true value of this compound as an intermediate lies in its capacity to be converted into a wide array of other functional groups. The carbon-iodine bond serves as a synthetic handle for introducing carbon, nitrogen, oxygen, and sulfur-based substituents, thereby creating densely functionalized analogs.

C-C Bond Formation: Beyond the Suzuki reaction for arylation and vinylation, Sonogashira coupling with terminal alkynes can introduce alkynyl moieties at the 7-position. Heck coupling can be used to install alkenyl groups. These reactions dramatically increase the structural diversity achievable from the common iodo-intermediate.

C-N Bond Formation: Buchwald-Hartwig amination allows for the introduction of primary and secondary amines, leading to the synthesis of 7-amino-pyrido[1,2-a]pyrimidin-4-one derivatives. These derivatives are of particular interest in medicinal chemistry due to the prevalence of aromatic amines in bioactive molecules.

C-O and C-S Bond Formation: The Ullmann condensation or Buchwald-Hartwig type couplings can be employed to form ether and thioether linkages by reacting the iodo-intermediate with alcohols and thiols, respectively.

These transformations allow for the systematic exploration of the chemical space around the pyrido[1,2-a]pyrimidin-4-one core, which is crucial for developing structure-activity relationships (SAR) in drug discovery programs. nih.gov

Application in Convergent Synthesis Strategies

In a convergent synthesis, large fragments of a target molecule are synthesized separately and then joined together at a late stage. This approach is often more efficient than a linear synthesis. This compound is an ideal fragment for such strategies.

A typical convergent approach would involve the synthesis of the this compound core in one synthetic pathway. In a parallel pathway, another complex fragment, for instance, a boronic ester or an organozinc reagent, would be prepared. The key convergent step would then be a palladium-catalyzed cross-coupling reaction to unite these two fragments. This strategy has been successfully employed in the synthesis of various complex heterocyclic compounds. nih.gov For example, a complex boronic ester can be coupled with the 7-iodo core to rapidly assemble a molecule that would be challenging to prepare through a linear sequence.

Role in the Generation of Chemical Libraries and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening. rsc.org this compound is an excellent scaffold for DOS due to the versatility of the C-I bond.

Starting from this single intermediate, a large library of analogs can be generated by subjecting it to a panel of different cross-coupling reactions in parallel. For example, an array of boronic acids, amines, alkynes, and alkenes can be used in Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions, respectively. This approach allows for the rapid generation of hundreds of distinct compounds, each with a unique substituent at the 7-position. Such libraries are invaluable for identifying novel hits in drug discovery and for probing biological systems. nih.govresearchgate.net The reliability and broad scope of these coupling reactions make the 7-iodo intermediate a powerful tool for exploring chemical diversity. nih.gov

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is the practice of introducing functional groups into a complex molecule at one of the final steps of the synthesis. nih.gov This strategy is highly valuable as it allows for the rapid synthesis of analogs of a lead compound without having to re-synthesize the entire molecule from scratch.

The pyrido[1,2-a]pyrimidin-4-one core can be carried through multiple synthetic steps, and then the C7-H bond can be selectively iodinated to install the reactive handle needed for diversification. Alternatively, a pre-existing functional group could be converted to the iodide. This late-stage introduction of the iodine atom allows medicinal chemists to quickly generate analogs of a biologically active parent compound, facilitating the optimization of its pharmacological properties. berkeley.edu The ability to perform C-H activation or use other advanced techniques to introduce the iodine at a late stage makes this a powerful strategy in modern medicinal chemistry. nih.gov

Retrosynthetic Analysis Pertaining to 7 Iodopyrido 1,2 a Pyrimidin 4 One

Principles of Retrosynthetic Disconnection Applied to Pyrido[1,2-a]pyrimidin-4-one Scaffolds

The retrosynthetic analysis of the pyrido[1,2-a]pyrimidin-4-one core generally involves disconnections that simplify the bicyclic system into more manageable precursors. A primary and logical disconnection occurs at the N1-C2 and C4-N3 bonds, which effectively breaks down the pyrimidinone ring. This leads to two key synthons: a 2-aminopyridine (B139424) derivative and a three-carbon electrophilic component.

The most common synthetic strategies for forming the 4H-pyrido[1,2-a]pyrimidin-4-one core involve thermal cyclization or acid-promoted condensation reactions. researchgate.net A widely employed method is the reaction of a 2-aminopyridine with a derivative of malonic acid, such as diethyl malonate or Meldrum's acid. clockss.org The use of Meldrum's acid is often preferred due to its higher reactivity. clockss.org This approach directly constructs the pyrimidinone ring onto the pyridine (B92270) scaffold.

Another key disconnection strategy involves breaking the C4a-N5 bond and the C2-N3 bond. This approach would lead to a substituted pyridine and a suitable three-carbon synthon that can undergo a cyclization reaction. The choice of disconnection is often guided by the availability of starting materials and the desired substitution pattern on the final molecule.

Strategic Disconnections Involving the C-7 Iodine for Synthetic Planning

The presence of an iodine atom at the C-7 position introduces a crucial element into the retrosynthetic planning for 7-iodopyrido[1,2-a]pyrimidin-4-one. The C-I bond is a versatile functional handle that can be introduced at various stages of the synthesis, either as a starting material or through a functional group interconversion.

Identification of Key Synthons and Reagents

A primary retrosynthetic strategy for this compound involves disconnecting the pyrimidinone ring, leading to a 2-amino-4-iodopyridine synthon and a three-carbon electrophile.

Table 1: Key Synthons and Corresponding Reagents

Synthon Reagent
2-Amino-4-iodopyridine2-Amino-4-iodopyridine
Three-carbon electrophileDiethyl malonate, Meldrum's acid, Isopropylidene methoxymethylenemalonate clockss.org

The key starting material in this approach is 2-amino-4-iodopyridine. The three-carbon component can be a variety of reagents that react with the aminopyridine to form the pyrimidinone ring. For instance, the reaction with isopropylidene methoxymethylenemalonate, formed in situ, followed by thermal cyclization is a documented method for synthesizing halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones. researchgate.netclockss.org

Alternatively, a disconnection can be envisioned where the iodine is introduced later in the synthesis via electrophilic aromatic substitution on the pre-formed pyrido[1,2-a]pyrimidin-4-one ring. However, directing the iodination specifically to the C-7 position can be challenging and may lead to a mixture of isomers.

Functional Group Interconversion (FGI) and Functional Group Addition (FGA) in Retrosynthesis

Functional Group Interconversion (FGI) and Functional Group Addition (FGA) are powerful tools in retrosynthesis, allowing for the manipulation of functional groups to facilitate key bond-forming reactions. researchgate.net

In the context of this compound, an FGI strategy could involve starting with a different halogen, such as bromine or chlorine, at the C-7 position and converting it to iodine at a later stage. This might be advantageous if the corresponding 2-amino-4-bromopyridine (B18318) or 2-amino-4-chloropyridine (B16104) is more readily available or provides better yields in the initial cyclization step.

Another FGI approach could involve the conversion of an amino group at the C-7 position to an iodo group via a Sandmeyer-type reaction. This would involve diazotization of a 7-aminopyrido[1,2-a]pyrimidin-4-one precursor followed by treatment with an iodide source.

FGA can be considered in the context of introducing the iodine atom. If the synthesis starts with an unsubstituted pyrido[1,2-a]pyrimidin-4-one, a direct iodination step would be an example of FGA. However, controlling the regioselectivity of such a reaction is a significant challenge. A more controlled approach would be to introduce a directing group at a specific position to guide the iodination to C-7, followed by the removal of the directing group.

Comparison of Potential Retrosynthetic Routes for Efficiency and Accessibility

Two primary retrosynthetic routes for this compound can be compared based on their potential efficiency and the accessibility of the required starting materials.

Route A: Early Introduction of Iodine

This route involves the use of a pre-functionalized starting material, 2-amino-4-iodopyridine.

Advantages: This approach offers excellent control over the position of the iodine atom, avoiding potential issues with regioselectivity during electrophilic substitution on the heterocyclic core. The synthesis is more convergent.

Disadvantages: The availability and cost of 2-amino-4-iodopyridine can be a limiting factor. The stability of the iodinated precursor during the cyclization reaction conditions also needs to be considered.

Route B: Late-Stage Iodination

This route involves the synthesis of the pyrido[1,2-a]pyrimidin-4-one scaffold first, followed by the introduction of the iodine atom.

Advantages: The starting materials, such as 2-aminopyridine, are generally more accessible and less expensive. The synthesis of the core heterocycle might be more straightforward without the influence of the halogen substituent.

Retrosynthetic Case Studies of Iodinated Heteroaromatic Systems (analogous examples)

The retrosynthetic strategies for this compound can be informed by looking at analogous iodinated heteroaromatic systems.

A common strategy for the synthesis of iodinated heterocycles is the use of a pre-iodinated building block. For example, in the synthesis of various iodinated imidazo[1,2-a]pyridines, a key step often involves the reaction of an appropriately substituted 2-aminopyridine with an α-haloketone. If a specific iodo-substituted imidazo[1,2-a]pyridine (B132010) is desired, starting with the corresponding iodo-substituted 2-aminopyridine is the most direct approach.

Another relevant case study is the synthesis of iodinated quinolines. While direct iodination of the quinoline (B57606) ring is possible, it often leads to a mixture of isomers. A more controlled synthesis involves the construction of the quinoline ring from an iodinated aniline (B41778) derivative, such as through a Skraup or Doebner-von Miller reaction. This "early introduction" of the iodine atom ensures the desired regiochemistry in the final product.

These examples from other heteroaromatic systems reinforce the principle that for the synthesis of a specifically substituted halogenated heterocycle, a convergent approach utilizing a pre-halogenated starting material is often the most efficient and reliable strategy. This avoids the challenges of regiocontrol associated with late-stage halogenation of the heterocyclic core.

Q & A

Q. What are the established synthetic routes for 7-iodopyrido[1,2-a]pyrimidin-4-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation of the pyridopyrimidinone core. A common approach is reacting 4H-pyrido[1,2-a]pyrimidin-4-one with N-iodosuccinimide (NIS) under controlled conditions. For example, in acetonitrile at 80°C for 6–12 hours, yields up to 70–80% can be achieved . Variations in solvent polarity (e.g., DMF vs. acetonitrile) and temperature may alter regioselectivity or lead to byproducts like diiodinated analogs. Characterization via 1^1H NMR and 13^{13}C NMR is critical to confirm the iodination position and purity .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR can identify aromatic proton shifts influenced by the electron-withdrawing iodine atom. For example, the proton adjacent to iodine (C-6) typically deshields to δ 8.5–9.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ for C7_7H5_5IN3_3O: calc. 290.9523, observed 290.9525) .
  • Infrared (IR) Spectroscopy : Stretching frequencies for C=O (1650–1700 cm1^{-1}) and C-I (500–600 cm1^{-1}) validate functional groups .

Q. How should this compound be stored to ensure stability?

Methodological Answer: Store the compound in amber vials under inert gas (argon or nitrogen) at –20°C to prevent photodegradation and oxidative decomposition. Moisture-sensitive batches require desiccants (e.g., silica gel). Purity should be monitored periodically via HPLC (C18 column, methanol/water gradient) .

Advanced Research Questions

Q. How can conflicting data on iodination regioselectivity be resolved in pyridopyrimidinone derivatives?

Methodological Answer: Contradictions often arise from competing electrophilic substitution pathways. To resolve this:

  • Perform ab initio calculations (e.g., DFT) to predict iodination sites based on electron density maps .
  • Use X-ray crystallography to unambiguously confirm regiochemistry .
  • Compare reaction outcomes under varying conditions (e.g., Lewis acid catalysis vs. thermal activation) to identify dominant mechanisms .

Q. What strategies optimize the synthesis of this compound for scale-up in medicinal chemistry studies?

Methodological Answer:

  • Solvent Optimization : Replace high-boiling solvents (DMF) with greener alternatives (e.g., ethanol/water mixtures) to simplify purification .
  • Catalysis : Introduce iodine-specific catalysts (e.g., FeCl3_3) to reduce reaction time and improve yield .
  • Flow Chemistry : Continuous flow systems enhance reproducibility and reduce side reactions during scale-up .

Q. How can researchers evaluate the biological activity of this compound in kinase inhibition assays?

Methodological Answer:

  • Enzyme Assays : Use recombinant kinases (e.g., p38α MAPK) in ADP-Glo™ assays to measure IC50_{50} values. Pre-incubate the compound (0.1–100 µM) with kinase and ATP, then quantify residual ATP .
  • Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., HeLa) via MTT assays. Combine with Western blotting to assess downstream phosphorylation targets .

Q. What computational tools predict the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in kinase active sites. Prioritize halogen bonding between iodine and backbone carbonyls .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability and entropy changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.